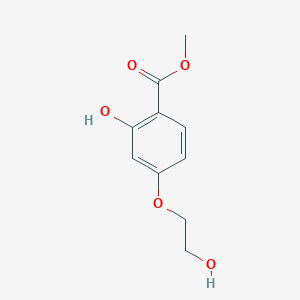
3-Oxocyclobutane-1,1-dicarboxylic acid
概要
説明
3-Oxocyclobutane-1,1-dicarboxylic acid is a chemical compound with the molecular formula C6H6O5 and a molecular weight of 158.11 . It is a very important medicine intermediate, widely applied in the synthesis of various bulk drugs .
Synthesis Analysis
The synthesis of this compound can be achieved through several methods. One method involves heating 3,3-dimethoxycyclobutane-1,1-dicarboxylic acid diisopropyl ester (2.2 g, 7.63 mmol) in HCl (6 N, 6 mL) at 155-160°C . Another method involves a three-step reaction using acetone, bromine, and malononitrile as raw materials, ethanol, DMF (dimethyl formamide), and water as solvents, sodium iodide as an activating agent and tetrabutylammonium bromide (TBAB) as a phase transfer catalyst .Molecular Structure Analysis
The InChI code for this compound is 1S/C6H6O5/c7-3-1-6(2-3,4(8)9)5(10)11/h1-2H2,(H,8,9)(H,10,11) . The InChI key is QTZIWJVUUXVIKM-UHFFFAOYSA-N .Physical and Chemical Properties Analysis
The predicted density of this compound is 1.748±0.06 g/cm3 . The predicted boiling point is 466.7±45.0 °C .科学的研究の応用
Synthesis and Methodology Enhancements
3-Oxocyclobutane-1,1-dicarboxylic acid has been a subject of interest due to its role in the synthesis of various organic compounds. Huang Bin and Zhang Zheng-lin (2010) discussed an improved synthesis method for 3-Oxocyclobutanecarboxylic acid from methanol, acetone, and bromine. This method, notable for its ease of operation and low cost, is advantageous for large-scale preparation (Huang Bin & Zhang Zheng-lin, 2010).
Chemical Properties and Applications
The physical-chemical properties of certain derivatives of this compound have been studied. Anton V. Chernykh et al. (2016) synthesized cis- and trans-1-amino-3-fluoro-3-methylcyclobutanecarboxylic acids from diisopropyl 3-oxocyclobutane-1,1-dicarboxylate, observing different pKa values for the carboxylic acid functions of these stereoisomers, which is critical in understanding their chemical behavior (Chernykh et al., 2016).
Application in Organic Reactions
S. Niwayama and K. Houk (1992) demonstrated the use of a derivative of this compound in organic reactions. They synthesized methyl 3-formylcyclobutene-3-carboxylate from cyclobutane-1,1-dicarboxylic acid, which upon thermolysis, formed methyl (2H)-pyrane-5-carboxylate. This study shows the compound's potential in facilitating specific organic transformations (Niwayama & Houk, 1992).
Biomedical Research
In the field of biomedical research, the derivatives of this compound have been explored. T. Shoup and M. Goodman (1999) synthesized Fluorine-18 labeled 1-amino-3-fluorocyclobutane-1-carboxylic acid (FACBC), a new tumor-avid amino acid for positron emission tomography, indicating its potential use in medical imaging and cancer research (Shoup & Goodman, 1999).
Safety and Hazards
3-Oxocyclobutane-1,1-dicarboxylic acid may cause skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335) . Precautionary measures include avoiding breathing dust, washing skin thoroughly after handling, using only outdoors or in a well-ventilated area, wearing protective gloves/clothing/eye protection/face protection, and washing with plenty of soap and water if it comes into contact with skin .
将来の方向性
3-Oxocyclobutane-1,1-dicarboxylic acid is a very important medicine intermediate, and it is widely applied in the synthesis of various bulk drugs . It is used in the synthesis of ACK1 antibody, the MDM2 antagonist, the JAK inhibitor, CETP inhibitor, kinase inhibitor, the PDE10 inhibitor, thrombin inhibitors and in autoimmunization chronic inflammatory diseases and antitumor drug . Therefore, its future directions are likely to be closely tied to advancements in these areas.
作用機序
Target of Action
3-Oxocyclobutane-1,1-dicarboxylic acid is a key intermediate in the synthesis of several pharmaceutical compounds . It has been used in the synthesis of platinum-based anticancer drugs . These drugs primarily target DNA in cancer cells, causing cross-linking and inhibiting transcription .
Mode of Action
The compound is used as a leaving group in the synthesis of water-soluble diamine platinum complexes . These complexes interact with DNA in cancer cells, causing cross-linking and inhibiting transcription, which leads to cell death .
Biochemical Pathways
It is known that the platinum complexes it helps form can disrupt dna replication and transcription in cancer cells, leading to cell death .
Pharmacokinetics
It is known that the compound is used in the synthesis of water-soluble platinum complexes This suggests that it may have good bioavailability
Result of Action
The platinum complexes synthesized using this compound have shown potent anticancer activity against various human cancer cell lines, including lung carcinoma (A549), ovarian carcinoma (SK-OV-3), and colon cancer cell (HT-29) lines . They have also shown lower toxicity than cisplatin and the same level of acute toxicity as carboplatin in vivo .
Action Environment
The action of this compound is influenced by the conditions under which it is synthesized into active compounds. For example, the synthesis of the platinum complexes requires a temperature of 120-150°C . Environmental factors such as pH, temperature, and the presence of other substances can influence the stability and efficacy of the compound .
生化学分析
Biochemical Properties
3-Oxocyclobutane-1,1-dicarboxylic acid is a very important medicine intermediate. It is widely applied in the synthesis of tens of kinds of bulk drugs, such as ACK1 antibody, the MDM2 antagonist, the JAK inhibitor, CETP inhibitor, kinase inhibitor, the PDE10 inhibitor, thrombin inhibitors and in autoimmunization chronic inflammatory diseases and antitumor drug
Cellular Effects
It is known that the compound is used in the synthesis of several drugs, which suggests that it may have significant effects on various types of cells and cellular processes .
Molecular Mechanism
It is known to be a key intermediate in the synthesis of several drugs, suggesting that it may interact with various biomolecules and influence gene expression
Temporal Effects in Laboratory Settings
It is known that the compound is stable under normal conditions .
Metabolic Pathways
Given its role as a key intermediate in the synthesis of several drugs, it is likely that it interacts with various enzymes and cofactors .
特性
IUPAC Name |
3-oxocyclobutane-1,1-dicarboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6O5/c7-3-1-6(2-3,4(8)9)5(10)11/h1-2H2,(H,8,9)(H,10,11) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTZIWJVUUXVIKM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)CC1(C(=O)O)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
158.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



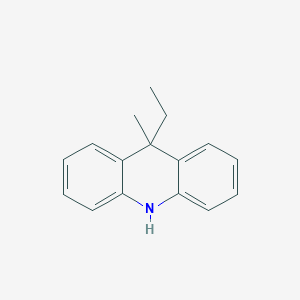
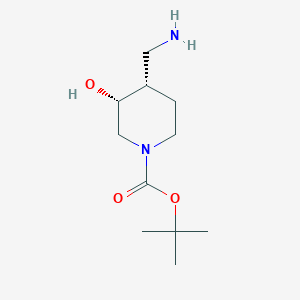
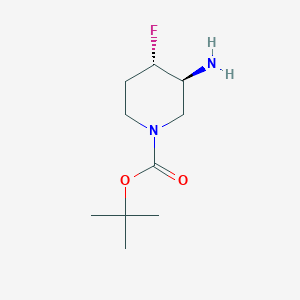
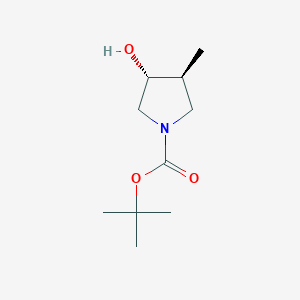
![2-(3-(tert-Butoxycarbonyl)-3-azabicyclo[3.2.1]octan-8-yl)acetic acid](/img/structure/B3096882.png)
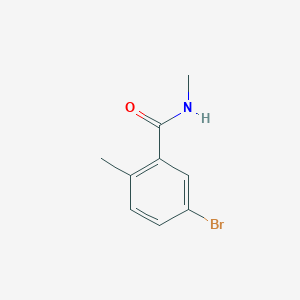
![Methyl 1-[(2-aminophenyl)sulfonyl]piperidine-2-carboxylate](/img/structure/B3096894.png)
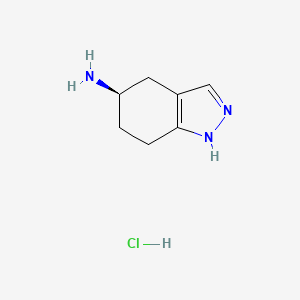
![2-(4-methylphenyl)-4-{3-[4-(methylthio)phenyl]-1,2,4-oxadiazol-5-yl}phthalazin-1(2H)-one](/img/structure/B3096913.png)

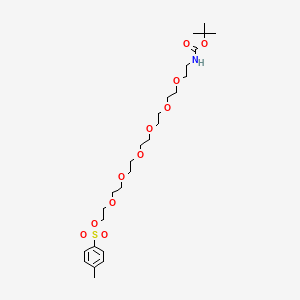
![1-phenyl[1,2,4]triazolo[4,3-a]quinoxalin-4(5H)-one](/img/structure/B3096921.png)
